2,5-Dichloro-4-(difluoromethoxy)cinnamic acid
Overview
Description
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>8</sub>Cl<sub>2</sub>F<sub>2</sub>O<sub>3</sub>
- Molecular Weight : 214.17 g/mol
- IUPAC Name : (2E)-3-[4-(difluoromethoxy)phenyl]-2-propenoic acid
- Appearance : Solid
- Boiling Point : 183-186°C
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid consists of a cinnamic acid backbone with two chlorine atoms and a difluoromethoxy group attached. The double bond in the cinnamic acid moiety gives it its characteristic conjugated system.
Chemical Reactions Analysis
- The carboxylic acid group may participate in esterification or amidation reactions.
- The aromatic ring could undergo electrophilic substitution reactions.
Physical And Chemical Properties Analysis
- Solubility : Insoluble in water; solubility may vary in organic solvents.
- Melting Point : Not specified in the retrieved data.
- Stability : Stable under ambient conditions.
Safety And Hazards
No specific hazards reported, but standard laboratory precautions apply.
Future Directions
Research avenues related to 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Synthetic Modifications : Explore derivatization to enhance specific properties.
- Toxicology Studies : Assess safety profiles and potential environmental impact.
Please note that this analysis is based on available information, and further scientific investigation is essential to fully understand the compound’s properties and applications12.
properties
IUPAC Name |
3-[2,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-4-8(17-10(13)14)7(12)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSWBRIYDPOKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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